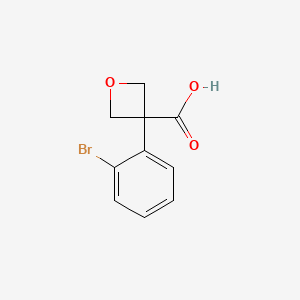

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHVLFDEIGCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromophenyl Oxetane 3 Carboxylic Acid and Analogous Oxetane 3 Carboxylic Acids

Precursor Synthesis and Strategic Building Block Approaches

The construction of the oxetane (B1205548) core often relies on strategic disconnections and the use of key building blocks that facilitate the formation of the strained four-membered ring. beilstein-journals.org Challenges in oxetane synthesis include overcoming the inherent ring strain, which makes intramolecular cyclization kinetically less favorable compared to the formation of larger rings. acs.org Consequently, methods often require reactive intermediates like anions and effective leaving groups to achieve good yields. acs.org

Utilization of Oxetan-3-one as a Central Synthetic Intermediate.acs.orgnih.gov

Oxetan-3-one is a highly valuable and versatile starting material for the synthesis of a wide array of 3-substituted oxetanes. chemrxiv.orgnih.gov Its ketone functionality allows for a variety of classical C-C bond-forming reactions, providing access to precursors for compounds like 3-(2-Bromophenyl)oxetane-3-carboxylic acid. chemrxiv.orgresearchgate.net

The carbonyl group of oxetan-3-one is amenable to various nucleophilic addition and condensation reactions. chemrxiv.org

The Henry (nitroaldol) reaction , a classic C-C bond-forming method, involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of oxetane synthesis, oxetan-3-one can react with nitromethane (B149229) in the presence of a base to form 3-hydroxy-3-(nitromethyl)oxetane. chemrxiv.orgwikipedia.org This intermediate is particularly useful as the nitro group can be subsequently converted into other functional groups, such as an amine or, through further transformations, a carboxylic acid. wikipedia.org The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of oxetan-3-one. wikipedia.org

The Horner–Wadsworth–Emmons (HWE) reaction is another powerful tool for functionalizing oxetan-3-one. wikipedia.org This reaction uses a phosphonate (B1237965) carbanion to convert aldehydes or ketones into alkenes, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org Reacting oxetan-3-one with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base generates an α,β-unsaturated ester derivative attached at the 3-position of the oxetane ring. chemrxiv.org This exocyclic double bond can then undergo further modifications, such as Michael addition or dihydroxylation, to introduce additional substituents. chemrxiv.org The HWE reaction is often favored over the traditional Wittig reaction because the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org

| Reaction | Reagent(s) | Intermediate Product | Potential for Carboxylic Acid Synthesis |

| Henry Reaction | Nitromethane, Base | 3-Hydroxy-3-(nitromethyl)oxetane | Yes, via Nef reaction or other transformations of the nitro group. |

| Horner–Wadsworth–Emmons | Triethyl phosphonoacetate, Base | Ethyl 2-(oxetan-3-ylidene)acetate | Yes, via cleavage of the double bond or hydrolysis of a subsequently introduced nitrile. |

A common and direct route to 3-substituted oxetan-3-ols involves the addition of organometallic reagents to oxetan-3-one. acs.org For the synthesis of the precursor to this compound, a Grignard or organolithium reagent derived from 1,2-dibromobenzene (B107964) would be employed.

Specifically, a halogen-lithium exchange with 1,2-dibromobenzene at low temperatures can generate 2-bromophenyllithium. acs.org This potent nucleophile then adds to the carbonyl carbon of oxetan-3-one to furnish 3-(2-bromophenyl)oxetan-3-ol. acs.org This tertiary alcohol is a key intermediate that can be further functionalized. For instance, oxidation of a different functional group introduced at the 3-position alongside the aryl group could lead to the desired carboxylic acid. chemrxiv.org This approach has been successfully used to prepare a range of 3-aryloxetan-3-ols. acs.org

Approaches Involving 1,3-Diols and Intramolecular Williamson Etherification.researchgate.net

The intramolecular Williamson etherification is one of the most fundamental and widely used methods for constructing the oxetane ring. acs.orgnih.gov This approach involves the cyclization of a 1,3-halohydrin or a related substrate where an alcohol attacks a carbon bearing a leaving group in a 1,3-relationship. acs.org

The synthesis begins with a suitably substituted 1,3-diol, such as 2-(2-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol. acs.org One of the primary hydroxyl groups is selectively converted into a good leaving group, often a tosylate or a halide. acs.org This can be achieved through selective tosylation or by using reactions like the Appel reaction to form an iodide. acs.org Subsequent treatment with a base (e.g., sodium hydride, potassium tert-butoxide) promotes the deprotonation of the remaining hydroxyl group, which then displaces the leaving group via an intramolecular SN2 reaction to form the oxetane ring. beilstein-journals.orgacs.org This method is substrate-dependent, and side reactions like Grob fragmentation can sometimes compete with the desired cyclization. acs.org Nevertheless, it remains a cornerstone of oxetane synthesis, including for 3,3-disubstituted systems. acs.org

| Precursor | Key Transformation | Base | Product |

| 2-Aryl-2-(hydroxymethyl)propane-1,3-diol | Selective tosylation of a primary alcohol | NaH | 3-Aryl-3-(hydroxymethyl)oxetane |

| 1,3-Diol | Appel reaction (Iodination) | KOtBu | Substituted Oxetane |

Radical Functionalization Strategies from Aryl-Substituted Precursors.researchgate.net

Radical-based methods offer alternative pathways to oxetanes, often under mild conditions. beilstein-journals.org One strategy involves the generation of a radical at a position that can lead to a cyclization event. For instance, 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic oxetane radicals through the loss of carbon dioxide, which can then undergo further reactions. researchgate.net

A synthetic approach could involve the generation of a radical on a precursor that subsequently cyclizes. For example, a radical can be generated on an alcohol via a hydrogen atom transfer (HAT) process. nih.gov This radical can then add to a suitable alkene acceptor. nih.gov The resulting intermediate, if designed correctly, can possess a leaving group that facilitates an in situ cyclization to furnish the oxetane ring. nih.govacs.org This approach couples C-H functionalization with the Williamson etherification, streamlining the synthesis by avoiding the multi-step preparation of the cyclization precursor. beilstein-journals.orgresearchgate.net

Stereocontrolled Synthesis of Oxetane Derivatives.rsc.org

The synthesis of enantiomerically enriched oxetanes is crucial for their application in medicinal chemistry. Stereocontrol can be achieved through various strategies. acs.org

One approach involves the enantioselective reduction of a β-halo ketone, which generates a chiral halohydrin. acs.org This intermediate can then undergo a base-promoted Williamson etherification to form a 2-aryl-substituted oxetane, often with high enantiomeric excess. acs.org

For 2,4-disubstituted oxetanes, stereocontrol can be achieved starting from 1,3-diols. acs.org By starting with stereochemically defined syn- or anti-1,3-diols, it is possible to synthesize the corresponding cis- or trans-oxetanes. This is accomplished by selectively converting the diol into an acetoxybromide with inversion of stereochemistry, followed by cyclization. acs.org

While these methods primarily illustrate control at the 2- and 4-positions, the principles can be adapted for more complex substitution patterns. The synthesis of chiral 3-substituted oxetanes often relies on the use of chiral catalysts or starting from chiral pool materials. rsc.org

Direct Synthetic Routes to this compound

Direct synthesis focuses on the conversion of closely related precursors into the target carboxylic acid. These methods are often advantageous due to their efficiency and high atom economy.

A primary route for the synthesis of oxetane-3-carboxylic acids involves the direct oxidation of the corresponding 3-hydroxymethyl-oxetane precursors. google.com This transformation from a primary alcohol to a carboxylic acid requires selective and efficient oxidation conditions that preserve the strained oxetane ring.

The oxidation of 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids can be effectively achieved using palladium and/or platinum catalysts. google.com This process is typically conducted by reacting the alcohol with an oxygen-containing gas, such as air or pure oxygen, in an aqueous alkaline medium. google.com The reaction proceeds at temperatures ranging from 0°C up to the boiling point of the reaction mixture. google.com The use of a noble metal catalyst on a support, such as carbon, is common. This method represents a direct and efficient conversion of the primary alcohol to the desired carboxylic acid, avoiding the multiple steps associated with older methods that involved dehydrogenation to an ester followed by saponification. google.com

The efficiency of the catalytic oxidation is dependent on several factors, including temperature, catalyst composition, and the presence of activators. For the oxidation of 3-ethyl-3-hydroxymethyl-oxetane, an analogue of the bromophenyl-substituted precursor, studies have shown that yields can be significantly high. For instance, using a palladium-platinum-bismuth catalyst on carbon in a sodium hydroxide (B78521) solution at 80°C, the corresponding carboxylic acid was obtained in a 95.5% yield. google.com The reaction's progress can be monitored by the uptake of oxygen. Optimization involves balancing reaction time and temperature to maximize yield while minimizing potential side reactions.

Table 1: Optimization of Catalytic Oxidation of 3-Ethyl-3-hydroxymethyloxetane

Data sourced from patent literature describing analogous reactions. google.com

| Catalyst | Temperature (°C) | Reaction Time (h) | O₂ Uptake (mol/mol) | Yield (%) |

| 5% Pd / 1% Pt / 5% Bi on Carbon | 80 | 2 | 1.0 | 95.5 |

| 5% Pd / 1% Pt / 5% Bi on Carbon | 50 | 2 | 0.9 | 86.2 |

| 5% Pd / 1% Pt / 5% Bi on Carbon | 40 | 2 | 0.8 | 86.2 |

| 5% Pd on Carbon | 80 | 2 | 1.0 | 93.4 |

Hydrolysis and Saponification of Ester Precursors of Oxetane-3-carboxylic Acids

A widely used and fundamental method for preparing carboxylic acids is the hydrolysis of their corresponding ester precursors. thieme-connect.delibretexts.org This approach is particularly common for synthesizing oxetane-3-carboxylic acids. acs.org

The process, known as saponification when carried out under basic conditions, involves treating the ester with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. youtube.commnstate.edu Basic hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process that goes to completion, as the carboxylate salt formed is not reactive towards the alcohol byproduct. thieme-connect.delibretexts.org This method is robust and has been applied to produce a variety of 3-substituted oxetane-3-carboxylic acids. acs.org

However, the stability of the oxetane ring and the presence of other sensitive functional groups in the molecule can present challenges. scientificupdate.com For instance, the oxetane ring can be labile under strongly acidic conditions. scientificupdate.comchemrxiv.org Furthermore, competing hydrolysis of other functional groups, such as nitriles, requires careful optimization of reaction conditions. scientificupdate.com In the synthesis of the complex molecule danuglipron, which contains an oxetane ring, a chemoselective saponification of an aryl ester in the presence of a benzonitrile (B105546) was achieved using K₃PO₄ in a 2,2,2-trifluoroethanol (B45653) (TFE)/water mixture. scientificupdate.com This highlights the need for tailored conditions to ensure both high yield and purity. It should be noted that some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage at room temperature or with mild heating, which can occur even during the workup after saponification. acs.orgthieme-connect.com

A facile, two-step method for the preparation of 3-aryl-3-carboxylic acid oxetanes involves the oxidative cleavage of a furan (B31954) moiety. acs.orgacs.orgnih.gov This strategy begins with a catalytic Friedel-Crafts reaction between an oxetane-3-ol derivative and furan to install the furan ring at the 3-position, creating a 3-aryl-3-furanyl oxetane intermediate. acs.org

The subsequent and crucial step is the selective oxidative cleavage of the furan ring to yield the carboxylic acid. This transformation is effectively carried out under mild conditions using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the oxidant. acs.orgacs.org The reaction is highly chemoselective, proceeding in a mixed solvent system (e.g., heptane/ethyl acetate/water) that preserves the integrity of the oxetane ring. acs.org This method is scalable and often allows for purification by simple acid-base workup, avoiding chromatography. acs.org Yields for this two-step process are generally high, making it an attractive modern alternative to more traditional, lengthy syntheses. acs.orgacs.org

Table 2: Synthesis of 3-Aryl-oxetane-3-carboxylic Acids via Oxidative Cleavage

Data represents the second step of the two-step synthesis. acs.org

| Aryl Group of Precursor (3-Aryl-3-furanyl oxetane) | Oxidative Cleavage Yield (%) |

| 4-Methoxyphenyl | 92 |

| Phenyl | 99 |

| 4-(TIPS-O)-phenyl | 95 |

| 4-Fluorophenyl | 95 |

| 4-Chlorophenyl | 97 |

| 4-Bromophenyl | 95 |

Emerging and Advanced Methodologies for Oxetane-3-carboxylic Acid Construction

While classical methods like ester hydrolysis remain prevalent, there is a continuous demand for more efficient and versatile synthetic routes to access structurally diverse oxetane-3-carboxylic acids. acs.org Traditional syntheses can be lengthy and low-yielding. acs.org

The aforementioned oxidative cleavage of furan derivatives represents a significant advancement. acs.orgacs.orgresearchgate.net It provides a rapid and high-yielding pathway to various 3-aryl-oxetane-3-carboxylic acids from readily available starting materials. acs.org The mild reaction conditions are a key advantage, ensuring compatibility with a range of functional groups. acs.org

Another advanced approach utilizes oxetan-3-one as a versatile starting block. acs.org Through nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone, a variety of 3-substituted-3-hydroxyloxetanes can be generated. acs.org For instance, reacting a halogenated aromatic species with oxetan-3-one after a halogen-lithium exchange provides access to 3-aryl-3-hydroxyloxetanes. acs.org These intermediates can then be further functionalized, for example, through oxidation of an appended group, to furnish the desired carboxylic acid. This platform approach allows for the systematic introduction of diverse aryl substituents at the 3-position, offering broad synthetic flexibility.

Photoredox Catalysis for C-C Bond Formation in Oxetane Systems

Visible light photoredox catalysis has emerged as a powerful and mild technique for forging carbon-carbon bonds by generating alkyl radicals under gentle conditions. nih.govacs.orgresearchgate.netdigitellinc.com This methodology has been successfully applied to the functionalization of oxetane systems, specifically using 3-aryl-3-carboxylic acid oxetanes as precursors for tertiary benzylic radicals. nih.govresearchgate.net

The general strategy involves a decarboxylative alkylation process. The 3-aryl-oxetane-3-carboxylic acid starting material, upon activation by a suitable photocatalyst under visible light irradiation, undergoes single-electron transfer (SET) and subsequent decarboxylation to generate a highly reactive tertiary benzylic radical centered on the C3 position of the oxetane ring. This strained radical intermediate can then be trapped by various radical acceptors, such as activated alkenes, to form a new C-C bond, yielding medicinally relevant 3-aryl-3-alkyl substituted oxetanes. nih.govresearchgate.net This approach provides access to previously challenging 3,3-disubstituted oxetane substitution patterns. nih.gov

The reaction is noted for being reproducible and easy to perform. nih.gov Studies have demonstrated that 3-aryl-3-carboxylic acid oxetanes are suitable precursors for these transformations, reacting effectively with alkenes to achieve conjugate addition. researchgate.netresearchgate.net The development of this radical functionalization of benzylic oxetanes showcases the utility of photoredox catalysis in expanding the chemical space around this important heterocyclic core. nih.gov

Table 1: Examples of Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acids

| Oxetane Precursor (Aryl Group) | Alkene Coupling Partner | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenyl | Methyl acrylate | Ir(ppy)3 | DMSO | 85 |

| 4-Fluorophenyl | Acrylonitrile | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | DMSO | 78 |

| 4-Chlorophenyl | N-Phenylmaleimide | Ir(ppy)3 | DMSO | 92 |

| 2-Naphthyl | Methyl vinyl ketone | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | DMSO | 65 |

| 3-Thienyl | Ethyl acrylate | Ir(ppy)3 | DMSO | 71 |

C-H Functionalization Approaches to Oxetane Scaffolds

Direct C-H functionalization represents a highly efficient and atom-economical strategy for molecular editing. While its application directly on the oxetane ring is an emerging area, analogous studies on strained carbocycles like cyclobutanes provide a strong conceptual framework for potential approaches to oxetane scaffolds. nih.gov Specifically, palladium-catalyzed transannular C-H functionalization of cycloalkane carboxylic acids has been developed to install aryl groups at the γ-position. nih.gov

This methodology addresses the significant challenge of activating C-H bonds in strained ring systems, which is often complicated by the strain encountered during transannular C-H palladation. nih.govnih.gov Researchers have reported that specific classes of ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, can facilitate the γ-methylene C–H arylation of small to medium-sized cycloalkane carboxylic acids, including four-membered rings. nih.govnih.gov This approach demonstrates excellent regioselectivity for the γ-position, even in the presence of multiple, typically more reactive, β-C-H bonds. nih.gov

For cyclobutane (B1203170) carboxylic acids, the inherent preference for β-C-H functionalization had to be overcome, which was achieved through the development of specialized ligands and reaction conditions. nih.gov This strategy could, in principle, be adapted for the synthesis of compounds like this compound by starting with an oxetane-3-carboxylic acid and performing a directed C-H arylation at an adjacent position on a pre-existing phenyl ring, or by functionalizing the oxetane ring itself, although the latter remains a significant synthetic challenge. The utility of this protocol has been shown in the synthesis of biologically active molecules, underscoring its potential for medicinal chemistry applications. nih.gov

Table 2: Examples of Ligand-Enabled Transannular γ-C–H Arylation of Cycloalkane Carboxylic Acids

| Carboxylic Acid Substrate | Aryl Iodide Partner | Catalyst/Ligand System | Solvent | Yield (%) |

|---|---|---|---|---|

| Cyclopentane carboxylic acid | 1-Iodo-4-fluorobenzene | PdCl2(PPh3)2 / Quinuclidine-pyridone L1 | HFIP | 75 |

| Cyclohexane carboxylic acid | 3-Iodopyridine | PdCl2(PPh3)2 / Quinuclidine-pyridone L1 | HFIP | 68 |

| Cyclobutane carboxylic acid | 1-Iodo-4-methoxybenzene | Pd(OAc)2 / Sulfonamide-pyridone L3 | HFIP | 55 |

| Cycloheptane carboxylic acid | 1-Iodo-3-nitrobenzene | PdCl2(PPh3)2 / Quinuclidine-pyridone L1 | HFIP | 62 |

Ring Expansion Reactions from Other Heterocycles for Oxetane Formation

The construction of the strained four-membered oxetane ring can be achieved through various cyclization strategies. One notable method involves the transformation of smaller, three-membered heterocycles like epoxides. This approach is not a direct ring expansion but rather a ring-opening and subsequent intramolecular ring-closing cascade that effectively converts an epoxide into an oxetane. A common precursor for this transformation is epichlorohydrin (B41342). researchgate.net

The synthesis often begins with the acid-catalyzed ring-opening of an epoxide with a carboxylic acid, which forms a 1,2-diol monoester. researchgate.net For instance, the reaction of epichlorohydrin with acetic acid can generate a key intermediate. This is followed by functional group manipulations and, crucially, an intramolecular Williamson ether synthesis. This cyclization step, typically promoted by a base, involves the nucleophilic attack of a hydroxyl group onto a carbon bearing a leaving group (e.g., a tosylate or a halide) to form the C-O bond that closes the four-membered ring. acs.org

This strategy is fundamental to oxetane synthesis, as the kinetics for forming four-membered rings can be slow due to inherent ring strain. acs.org Therefore, the use of reactive anions and good leaving groups is often necessary to achieve acceptable yields. acs.org This multi-step sequence, starting from a readily available heterocycle like an epoxide, provides a reliable pathway to functionalized oxetanes, including precursors to oxetane-3-carboxylic acids.

Advanced Synthetic Applications and Molecular Design Principles for 3 2 Bromophenyl Oxetane 3 Carboxylic Acid

Strategies for Incorporating Oxetane-3-carboxylic Acid Derivatives into Complex Molecular Architectures

The incorporation of the 3-(2-bromophenyl)oxetane-3-carboxylic acid scaffold into more complex molecules is primarily achieved through transformations of its carboxylic acid group. This functional handle allows for the formation of stable linkages, such as amide and ester bonds, which are fundamental in the assembly of biologically active compounds and complex organic structures.

One of the most prevalent strategies is amide bond formation . Standard peptide coupling reagents can be employed to connect the oxetane-containing fragment with a wide array of primary and secondary amines. This approach is central to the development of novel peptidomimetics, where the oxetane (B1205548) moiety can act as a conformationally constrained surrogate for specific amino acid residues or introduce desirable physicochemical properties. nih.govnih.gov The reaction typically proceeds under mild conditions, preserving the integrity of the strained oxetane ring. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives such as HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) facilitates efficient amide bond formation with a broad range of amines, including electron-deficient anilines. sci-hub.st

Another key strategy is esterification . The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic method for forming ester linkages. masterorganicchemistry.com This allows for the incorporation of the oxetane motif into molecules where an ester linkage is required for biological activity or as a part of a larger synthetic intermediate. The choice of alcohol can be varied extensively, providing access to a diverse set of ester derivatives.

The 3-aryloxetane-3-carboxylic acid unit is particularly valuable as a bioisostere for the carboxylic acid group itself or for amide and ester functionalities. nih.govresearchgate.net Its unique three-dimensional structure and electronic properties can lead to improved metabolic stability, solubility, and lipophilicity in the resulting complex molecules. researchgate.net For instance, oxetane-derived analogues of profen drugs have been synthesized, showcasing the utility of these building blocks in modifying known pharmacophores. organic-chemistry.org The development of oxetane-modified dipeptide building blocks for solid-phase peptide synthesis further highlights the systematic approach to integrating these motifs into complex peptide chains. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Reagents | Resulting Linkage | Application |

|---|---|---|---|---|

| Amide Coupling | Primary/Secondary Amines | EDC, HOBt, DIPEA | Amide | Peptidomimetics, Bioactive Molecules |

| Esterification | Alcohols | Acid Catalyst (e.g., H₂SO₄) | Ester | Prodrugs, Synthetic Intermediates |

Design of Functionalized Oxetane Building Blocks for Chemical Diversity

The versatility of this compound extends beyond its direct incorporation into complex molecules; it also serves as a foundational scaffold for the synthesis of a diverse array of functionalized building blocks. Starting from the readily accessible oxetan-3-one, a variety of 3,3-disubstituted oxetanes can be prepared, significantly expanding the chemical space available to medicinal chemists. nih.govacs.orgnih.gov

A common synthetic strategy involves the functionalization of oxetan-3-one through reactions like the Strecker synthesis to introduce cyano and amino groups, or the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters. nih.gov These intermediates can then undergo further transformations. For example, the carboxylic acid of the title compound can be reduced to a primary alcohol, yielding 3-(2-bromophenyl)-3-(hydroxymethyl)oxetane. This alcohol can then be transformed into ethers, fluorides, or mesylates, which are valuable for subsequent nucleophilic substitution reactions. nih.gov

The stability of the oxetane core under a range of reaction conditions, including certain oxidations, reductions, and alkylations, allows for a wide scope of chemical manipulations. nih.gov For instance, the oxidation of hydroxymethyl-substituted oxetanes can provide the corresponding aldehydes, which are precursors to other functional groups. nih.gov This robustness enables the creation of a library of oxetane building blocks with diverse functionalities at the 3-position, which can then be used in drug discovery programs. nih.govresearchgate.net The synthesis of 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid residues has been reported, providing versatile handles for further synthetic elaboration. nih.govresearchgate.net

| Starting Material | Transformation | Key Reagents | Resulting Functional Group | Potential Use |

|---|---|---|---|---|

| 3-Aryloxetane-3-carboxylic acid | Reduction | LiAlH₄ or NaBH₄ | Hydroxymethyl | Precursor for ethers, esters, halides |

| 3-Aryl-3-(hydroxymethyl)oxetane | Oxidation | DMP or PCC | Formyl (Aldehyde) | Wittig reactions, reductive amination |

| 3-Aryl-3-(hydroxymethyl)oxetane | Williamson Ether Synthesis | NaH, Alkyl Halide | Alkoxymethyl | Modulation of lipophilicity |

| 3-Aryl-3-(hydroxymethyl)oxetane | Deoxyfluorination | DAST | Fluoromethyl | Metabolic blocking |

Stereocontrol Strategies in the Synthesis and Transformation of 3-Substituted Oxetanes

Achieving stereocontrol in the synthesis and transformation of 3-substituted oxetanes is crucial, as the spatial arrangement of substituents can significantly impact biological activity. Several strategies have been developed to produce enantiomerically enriched and diastereomerically pure oxetane derivatives.

Enantioselective synthesis often relies on the asymmetric reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.org The use of chiral reducing agents can establish the stereocenter early in the synthetic sequence. acs.org Another powerful approach is the catalytic asymmetric ring-opening of meso-oxetanes, which can provide access to highly functionalized chiral building blocks. rsc.org For instance, the desymmetrization of 3-substituted oxetanes using a chiral Brønsted acid catalyst allows for the efficient generation of all-carbon quaternary stereocenters with excellent enantioselectivity. wikipedia.org

Diastereoselective synthesis of polysubstituted oxetanes can be achieved through various methods, including cycloaddition reactions and intramolecular cyclizations. nih.govbeilstein-journals.org For example, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can produce oxetanes, although diastereoselectivity can be a challenge. beilstein-journals.orgd-nb.info More controlled diastereoselectivity has been observed in iodine-mediated cyclizations of Michael adducts of malonates, leading to highly substituted oxetanes. acs.org Additionally, the hydrosilylation of homopropargylic alcohols followed by an iodocyclisation has been demonstrated to produce tetrasubstituted oxetanes with high levels of diastereoselectivity. libretexts.org The stereochemical outcome of these reactions is often influenced by steric and electronic factors of the substrates and reagents. acs.orgbeilstein-journals.org

Utilization of the Bromophenyl Moiety for Further Diversification via Aryl Chemistry

The 2-bromophenyl group on the this compound scaffold is not merely a substituent but a versatile synthetic handle for extensive molecular diversification through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of analogues with varied electronic and steric properties.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This reaction is highly tolerant of various functional groups, making it suitable for complex substrates. A range of aryl and heteroaryl groups can be introduced at the 2-position of the phenyl ring, allowing for the exploration of structure-activity relationships. nih.govnih.gov Even sterically hindered substrates can often be coupled effectively with the appropriate choice of ligand and reaction conditions. rsc.org

The Buchwald-Hartwig amination provides a powerful route to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has broad substrate scope and allows for the introduction of a wide variety of nitrogen-containing functionalities, which are prevalent in pharmaceuticals. nih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with challenging substrates. nih.govlibretexts.org

The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction introduces a linear alkyne linker, which can be used to extend the molecular framework or as a precursor for further transformations. Copper-free conditions have also been developed, which can be advantageous for sensitive substrates. organic-chemistry.org The steric and electronic properties of both the aryl bromide and the alkyne partner influence the reaction's efficiency. researchgate.netnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C(sp²)-C(sp²) | Aryl/Heteroaryl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C(sp²)-N | Amino group |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Alkynyl group |

Conclusion and Future Research Directions

Current Challenges and Limitations in the Synthesis and Reactivity Control of 3-(2-Bromophenyl)oxetane-3-carboxylic acid

The synthesis and manipulation of this compound are fraught with challenges that stem from the inherent properties of the oxetane (B1205548) ring and the specific substitution pattern.

Synthetic Accessibility: A primary hurdle is the construction of the strained four-membered oxetane ring. Traditional methods like intramolecular Williamson etherification are among the most common for oxetane synthesis, but they often suffer from low yields. nih.gov This is due to the slow kinetics of 4-exo-tet cyclization and competition from entropically favored side reactions such as Grob fragmentation. nih.govacs.org For a 3,3-disubstituted oxetane bearing a sterically demanding ortho-substituted phenyl group, achieving efficient cyclization is a considerable challenge. The synthesis of the required 1,3-diol precursor itself can be a multi-step and cumbersome process. nih.gov

Reactivity and Stability: Oxetane-3-carboxylic acids exhibit a known propensity for instability, with a tendency to isomerize into lactones, particularly when heated or in the presence of acid. nih.govacs.org This intramolecular ring-opening is driven by the relief of ring strain and the nucleophilicity of the carboxylic acid group. acs.org This inherent instability can severely limit the reaction conditions that can be employed for subsequent functionalization, potentially leading to low yields or undesired byproducts. nih.govresearchgate.net

Control of Reactivity: The molecule possesses three distinct functional handles: the oxetane ring, the carboxylic acid, and the bromophenyl group. Achieving selective reactions at one site without affecting the others is a significant challenge. For instance, conditions required for a cross-coupling reaction on the bromophenyl moiety might lead to the decomposition or isomerization of the oxetane-carboxylic acid core. The strained nature of the oxetane ring makes it susceptible to nucleophilic attack and ring-opening, a reactivity that must be carefully managed. acs.orgresearchgate.net

Table 1: Key Challenges in the Chemistry of this compound

| Challenge Category | Specific Limitation | Potential Consequence |

| Synthesis | Inefficient ring-closure reactions due to ring strain. nih.govacs.org | Low overall yields and difficult purification. |

| Multi-step synthesis of acyclic precursors. nih.gov | Time-consuming and resource-intensive processes. | |

| Stability | Intramolecular isomerization to lactones. nih.govacs.org | Decomposition during synthesis, purification, or storage. |

| Sensitivity to acidic conditions and heat. acs.org | Limited scope of applicable reaction conditions. | |

| Reactivity Control | Difficulty in selective functionalization. | Unwanted side reactions and formation of complex mixtures. |

| Susceptibility of the oxetane ring to opening. nih.govacs.org | Loss of the core heterocyclic structure. |

Prospects for Novel Synthetic Methodologies and Catalytic Systems

Overcoming the synthetic challenges requires the development of innovative strategies and advanced catalytic systems. The future in this area is geared towards efficiency, selectivity, and broader substrate scope.

Novel Disconnections: Recent advances in photoredox catalysis have enabled new approaches to oxetane synthesis, such as those involving C–H functionalization of alcohols. nih.govbeilstein-journals.orgacs.org These methods create novel synthetic disconnections that can bypass the need for pre-functionalized, multi-step precursors, offering a more direct and atom-economical route to the oxetane core. nih.gov

Advanced Catalysis: The development of sophisticated catalytic systems holds immense promise. For example, chiral Cu(II) complexes have been used for the asymmetric synthesis of polysubstituted oxetanes via formal [2+2] cycloadditions. beilstein-journals.org Similarly, domino reactions catalyzed by systems like Al/TBAB provide rapid access to complex bicyclic structures containing oxetane rings from simple starting materials. beilstein-journals.org Applying such catalytic strategies could lead to more efficient and stereocontrolled syntheses of 3-aryl-3-carboxylic acid derivatives.

Late-Stage Functionalization: An alternative to building the entire molecule from scratch is to employ late-stage functionalization. Methodologies for the Pd-catalyzed cross-coupling of (het)aryl halides with azetidine (B1206935) carboxylates have been reported, and similar strategies could be adapted for oxetane analogues. researchgate.net This would involve synthesizing an oxetane-3-carboxylic acid core and then introducing the 2-bromophenyl group in a final step, potentially circumventing issues related to steric hindrance during cyclization.

Potential for Exploration of New Reactivity Modes and Multi-functionalization Strategies

The unique combination of functional groups in this compound opens avenues for exploring novel chemical transformations and creating molecular complexity.

Harnessing Ring Strain: While a challenge for stability, the inherent ring strain of oxetanes is also a powerful synthetic tool. nih.govresearchgate.net Selective, catalyst-controlled ring-opening reactions can be used to transform the oxetane into other valuable structures, such as functionalized tetrahydrofurans or acyclic 1,3-diols. beilstein-journals.org The presence of the aryl and carboxylate groups could direct this reactivity in novel ways.

Orthogonal Functionalization: A key future direction is the development of orthogonal multi-functionalization strategies. This would involve the selective and sequential reaction of the three functional sites. For instance, the carboxylic acid could be converted to an amide, the bromophenyl group could undergo a Suzuki or Buchwald-Hartwig coupling, and the oxetane ring could be subsequently opened by a nucleophile. This would allow for the rapid generation of a diverse library of complex molecules from a single building block.

Radical-Based Transformations: Recent studies have shown that 3-aryl-3-carboxylic acid oxetanes are excellent precursors for generating tertiary benzylic radicals via photoredox-mediated decarboxylation. researchgate.net These strained-ring radicals exhibit unique reactivity, favoring productive pathways like Giese additions over dimerization. researchgate.net Applying this strategy to this compound could enable novel C-C bond formations at the C3 position, further expanding its synthetic utility.

The Broader Impact of Oxetane Chemistry on Organic Synthesis and Molecular Innovation

The study of specific molecules like this compound contributes significantly to the broader fields of organic chemistry and drug discovery.

Expanding Chemical Space: Oxetanes are increasingly recognized as valuable motifs in medicinal chemistry. ontosight.ai They can act as polar and metabolically stable isosteres for commonly used groups like gem-dimethyl or carbonyls, often leading to improved physicochemical properties such as aqueous solubility without increasing lipophilicity. nih.govresearchgate.net By developing reliable synthetic routes to complex and densely functionalized oxetanes, chemists expand the accessible chemical space for designing innovative drug candidates. rsc.org

Driving Synthetic Innovation: The difficulties associated with synthesizing strained rings have historically driven innovation in synthetic methodology. acs.org The pursuit of efficient routes to molecules like this compound pushes the boundaries of what is possible in catalysis, reaction design, and functional group tolerance. nih.govbeilstein-journals.org These advancements enrich the synthetic chemist's toolbox, with applications extending far beyond oxetane chemistry itself.

Ultimately, overcoming the synthetic and reactivity challenges posed by this compound will not only unlock the potential of this specific building block but also contribute to the fundamental understanding and application of strained heterocycles, fostering molecular innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)oxetane-3-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : A plausible synthetic route involves coupling 2-bromophenylboronic acid with an oxetane-3-carboxylic acid precursor via Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent : Use anhydrous DMF or THF to avoid side reactions.

- Temperature : Optimize between 80–100°C to balance reaction rate and decomposition risks.

- Purification : Recrystallization from ethanol/water mixtures improves purity, as demonstrated for structurally analogous brominated aromatic acids .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended for characterization?

- Methodological Answer :

- Purity Assurance : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities. Confirm purity >95% via integration of chromatographic peaks .

- Characterization :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–7.8 ppm) and oxetane protons (δ 4.5–5.0 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M-H]⁻) matching the exact mass (C₁₀H₈BrO₃: ~254.96 g/mol) .

Advanced Research Questions

Q. What strategies are effective in mitigating decomposition or instability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for DMSO) to avoid acid-catalyzed ring-opening of the oxetane .

- Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., debrominated derivatives or hydrolyzed oxetane) .

Q. How does the bromine substituent on the phenyl ring influence the reactivity of this compound in cross-coupling reactions or as a building block?

- Methodological Answer :

- Cross-Coupling : The 2-bromo group acts as a leaving site for palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). Steric hindrance at the ortho position may reduce reaction rates compared to para-substituted analogs .

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .

- Biological Applications : The bromine atom can improve binding affinity in enzyme inhibition studies by forming halogen bonds with protein targets, as seen in related brominated cyclohexane-carboxylic acid derivatives .

Q. What computational or experimental approaches resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compare computed ¹H/¹³C NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structural assignments .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns (e.g., oxetane protons) .

- Collaborative Studies : Cross-validate data across multiple labs using standardized protocols for solvent, temperature, and calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.